molecular formula C22H16O6 B085070 Resistomycin CAS No. 11029-70-2

Resistomycin

Cat. No. B085070
CAS RN: 11029-70-2
M. Wt: 376.4 g/mol
InChI Key: ABLACSIRCKEUOB-UHFFFAOYSA-N
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Description

Resistomycin is an antibiotic with the molecular formula C22H16O6 . It is similar to hypericin . This compound was first isolated in 1951 from the bacterium Streptomyces resistomycificus .


Synthesis Analysis

A synthetic route to the antibiotic this compound has been outlined . The construction of an intermediate containing all of the carbon atoms in this compound with requisite functionalities has been reported .


Molecular Structure Analysis

This compound has a molecular weight of 376.36 Daltons . It is a solid compound .


Chemical Reactions Analysis

This compound has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro . It dose- and time-dependently reduced the viability of HepG2 cells .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular formula of C22H16O6 and a molecular weight of 376.4 .

Scientific Research Applications

  • Biosynthesis and Unique Structure : Resistomycin, produced by Streptomyces resistomycificus, is unique for its "discoid" ring system, distinguishing it from other bacterial aromatic polyketides. The entire gene cluster encoding this compound biosynthesis has been identified, offering insights into the molecular basis of its unique cyclization pattern (Jakobi & Hertweck, 2004).

  • Inhibition of RNA Synthesis : Studies have shown that this compound preferentially inhibits RNA synthesis over DNA and protein synthesis in bacterial cells. This action is likely due to the antibiotic's interaction with DNA and RNA polymerases (Haupt et al., 1975).

  • Anti-Cancer Properties : this compound exhibits strong inhibitory activity against human hepatocellular carcinoma (HCC) cells both in vitro and in vivo. Its mechanism involves activating the p38 MAPK pathway, leading to apoptosis and cell cycle arrest in cancer cells (Han et al., 2021).

  • Antiproliferative and Solubility Improvement : Semi-synthetic derivatives of heliomycin (this compound) have been developed with improved water solubility and potent antiproliferative efficacy, overcoming the limitations of low solubility in the original compound (Nadysev et al., 2018).

  • Antifungal Activities : this compound has demonstrated strong antifungal activities against pathogens like Valsa mali and Magnaporthe grisea, suggesting its potential as a fungicide (Zhang et al., 2013).

  • DNA and Protein Binding Interactions : The binding interaction of this compound with calf thymus DNA and bovine serum albumin has been investigated, showing strong binding via groove binding and inducing conformational changes in the protein (Vijayabharathi et al., 2012).

  • Discovery of Derivatives and Regulation : Research into the biosynthesis of this compound has led to the discovery of derivatives and insights into the regulation of its production. For instance, the production of this compound in a Streptomyces sp. is influenced by the presence of other bacterial species, indicating phylum-specific regulation (Carlson et al., 2015).

  • Potential as HIV-1 Protease Inhibitor : this compound has been identified as a potential inhibitor of HIV-1 protease, expanding its scope of therapeutic applications (Roggo et al., 1994).

Mechanism of Action

Resistomycin activates the p38 MAPK signaling pathway . This activation leads to the suppression of the growth of HepG2 cells for apoptosis and G2/M phase arrest in vitro and in vivo .

Safety and Hazards

When handling resistomycin, safety goggles with side-shields and protective gloves should be worn . Impervious clothing should be worn for skin and body protection . Suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDGCARCYPVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046101
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20004-62-0
Record name Resistomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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